2,4-Dichloro-5-iodo-6-methylpyrimidine

Vue d'ensemble

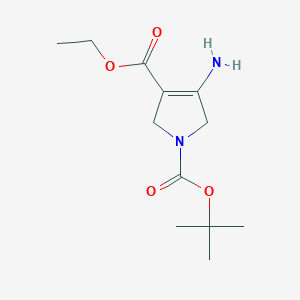

Description

2,4-Dichloro-5-iodo-6-methylpyrimidine is a halogenated pyrimidine derivative, which is a class of compounds that have garnered interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of multiple halogens on the pyrimidine ring makes it a versatile compound for further chemical modifications.

Synthesis Analysis

The synthesis of halogenated pyrimidines often involves cyclization reactions followed by halogenation. For instance, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . Another example is the preparation of 2-methyl-4,6-dichloro-5-aminopyrimidine from diethyl acetamidomalonate and aceamidine hydrochloride by cyclization in the presence of EtONa, then chlorination and hydrolysis . These methods highlight the typical pathways for introducing halogen atoms onto the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be elucidated using X-ray crystallography and quantum chemical calculations. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied using X-ray crystallography, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Quantum chemical calculations have been used to investigate the geometrical and conformational parameters of similar compounds, such as 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, providing insights into their electronic structure .

Chemical Reactions Analysis

Halogenated pyrimidines undergo various chemical reactions, including displacement, amination, and substitution. The reactivity of these compounds can lead to the formation of a wide range of derivatives. For example, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines yields 4-amino-5-bromo-2-substituted aminopyrimidines . Additionally, unusual aromatic substitutions have been observed, such as the formation of 2-amino-4,5,6-trichloropyrimidine from 2-amino-4-hydroxy-5-nitropyrimidin-6-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure. The presence of halogen atoms affects their polarity, reactivity, and potential biological activity. For instance, 2-amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide production, with varying degrees of potency depending on the substituent at the 5 position . The electronic properties, such as HOMO-LUMO energies and polarizability, can be computed using quantum chemical methods, as demonstrated for 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine .

Applications De Recherche Scientifique

Thermochemical Studies

A study conducted by Szterner et al. (2016) focused on the thermochemical properties of various dichloromethylpyrimidine isomers, including 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine. This research is significant for understanding the fundamental properties of these compounds (Szterner et al., 2016).

Synthesis Process Research

Guo Lei-ming (2012) explored the synthesis process of 4,6-Dichloro-2-methylpyrimidine, which is closely related to 2,4-Dichloro-5-iodo-6-methylpyrimidine. This research contributes to the development of efficient synthesis methods for similar compounds (Guo Lei-ming, 2012).

Development of New Derivatives

Research by Bakavoli et al. (2006) demonstrated the formation of new thiazolo[4,5-d] pyrimidine derivatives from 5-bromo-2,4-dichloro-6-methylpyrimidine. This highlights the potential for developing novel compounds from dichloromethylpyrimidine isomers (Bakavoli et al., 2006).

Synthon Development

Reynolds et al. (1991) described the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine, suggesting its use as a synthon for various pyrimidines. This research contributes to the broader field of synthetic chemistry (Reynolds et al., 1991).

Quantum Chemical Calculations

Gümüş et al. (2014) conducted a study involving quantum chemical calculations on variants of dichloromethylpyrimidine, including 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine. This research is vital for understanding the electronic and structural properties of these compounds (Gümüş et al., 2014).

Regioselectivity in Chemical Reactions

Doulah et al. (2014) investigated the regioselective reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine. Understanding the selectivity of these reactions is crucial for chemical synthesis (Doulah et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

2,4-dichloro-5-iodo-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2IN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZYITHDGWDIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661254 | |

| Record name | 2,4-Dichloro-5-iodo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-iodo-6-methylpyrimidine | |

CAS RN |

96949-46-1 | |

| Record name | 2,4-Dichloro-5-iodo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)

![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)

![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)